molecular formula C8H18N4 B13777030 2,2'-Bipiperazine CAS No. 77771-14-3

2,2'-Bipiperazine

Cat. No.: B13777030
CAS No.: 77771-14-3
M. Wt: 170.26 g/mol
InChI Key: AGUZDVQPUZKYPV-UHFFFAOYSA-N
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Description

2,2’-Bipiperazine is an organic compound that consists of two piperazine rings connected by a single bond. Piperazine itself is a six-membered ring containing two nitrogen atoms at opposite positions. The compound is known for its versatility and is used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bipiperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of piperazine and its derivatives often involves the reduction of pyrazine with sodium in ethanol or the reaction of alcoholic ammonia with 1,2-dichloroethane . These methods are scalable and provide high yields, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bipiperazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxides.

    Reduction: Reduction reactions can yield different substituted piperazines.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms can be functionalized with various groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products: The major products formed from these reactions include various substituted piperazines, which can be further functionalized for specific applications .

Scientific Research Applications

2,2’-Bipiperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Bipiperazine involves its interaction with various molecular targets. It can act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in flaccid paralysis of certain organisms, making it useful in antiparasitic treatments . Additionally, it can target bacterial cell walls and cytoplasmic membranes, leading to cell death .

Comparison with Similar Compounds

Uniqueness: 2,2’-Bipiperazine is unique due to its dual piperazine rings, which provide enhanced binding capabilities and versatility in chemical reactions. This makes it a valuable compound in various fields, from drug development to industrial applications .

Properties

CAS No.

77771-14-3

Molecular Formula

C8H18N4

Molecular Weight

170.26 g/mol

IUPAC Name

2-piperazin-2-ylpiperazine

InChI

InChI=1S/C8H18N4/c1-3-11-7(5-9-1)8-6-10-2-4-12-8/h7-12H,1-6H2

InChI Key

AGUZDVQPUZKYPV-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)C2CNCCN2

Origin of Product

United States

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